1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to the triazole ring, along with an aldehyde functional group at the fourth position of the triazole ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the triazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Aldehyde Functionalization: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted triazole with a formylating agent like DMF and POCl3.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved can vary based on the structure of the compound and its target.
Comparison with Similar Compounds
1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with the bromine atom at the para position.
1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
1-(3-bromophenyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-bromophenyl)triazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTOJDKUOZYGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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